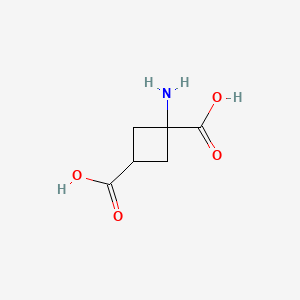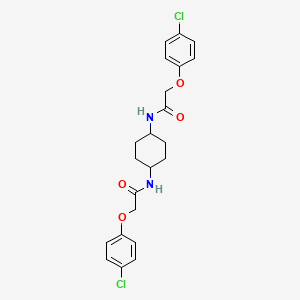
D-Threose 4-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threose 4-phosphate is a threose phosphate. It derives from a D-threose.
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Reactions and Mechanisms
D-Threose 4-phosphate's interaction with enzymes reveals insights into biochemical processes. For instance, its interaction with 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) highlights mechanistic differences between DAH7PS-catalyzed reactions and those catalyzed by related enzymes (Ahn et al., 2005). Similarly, research on an enzyme from beef liver demonstrates its role in converting D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate (Terada et al., 1985). The enzymatic isomerization and epimerization mechanisms involving D-erythrose 4-phosphate have been further elucidated, providing deeper understanding of these biochemical processes (Hosomi et al., 1986).
Genetic Polymer Research
D-Threose 4-phosphate is significant in the study of genetic polymers. For example, α-l-threofuranosyl nucleic acid (TNA), which replaces the ribose sugar in RNA with a threose sugar, is a focus of research. The synthesis and polymerase recognition of 2'-deoxy-α-l-threofuranosyl nucleoside 3'-triphosphates (dtNTPs) are crucial in understanding TNA's role in genetic material evolution (Bala et al., 2018).
Biochemical Synthesis and Molecular Analysis
The role of D-Threose 4-phosphate in biochemical synthesis and molecular analysis is notable. Its use in the enzymatic synthesis of valuable substrates like D-xylulose 5-phosphate (Zimmermann et al., 1999) and in the study of enzymes like D-ribose-5-phosphate isomerase from Pyrococcus horikoshii (Ishikawa et al., 2002) highlights its importance in understanding biochemical pathways.
Metabolic Pathways and Enzyme Function
D-Threose 4-phosphate plays a critical role in elucidating metabolic pathways and enzyme functions. It aids in understanding the regulation of pathways like the methyl-D-erythritol 4-phosphate pathway in plants (Cordoba et al., 2009) and the structure-function relationship of enzymes in the Leloir pathway for galactose metabolism (Holden et al., 2005).
Rare Sugar Bioconversion
D-Threose 4-phosphate contributes to the study of rare sugar bioconversion. Phosphate sugar isomerases, important in microbial sugar metabolism, utilize substrates like D-threose 4-phosphate for the production of rare sugars, offering potential in various applications (Kim et al., 2020).
Propiedades
Nombre del producto |
D-Threose 4-phosphate |
|---|---|
Fórmula molecular |
C4H9O7P |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
[(2R,3S)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4-/m1/s1 |
Clave InChI |
NGHMDNPXVRFFGS-QWWZWVQMSA-N |
SMILES isomérico |
C([C@H]([C@@H](C=O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C=O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)